molecular formula C23H22FN5O B2984412 4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775334-13-8

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2984412
CAS No.: 1775334-13-8
M. Wt: 403.461
InChI Key: BVFPQJRCEQEGKS-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is substituted with benzyl, methyl, and fluorophenyl groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-[(4-fluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-16-14-29-21(22(26-16)28(2)15-18-6-4-3-5-7-18)12-20(27-29)23(30)25-13-17-8-10-19(24)11-9-17/h3-12,14H,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFPQJRCEQEGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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